AMG580

Description

BenchChem offers high-quality AMG580 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMG580 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

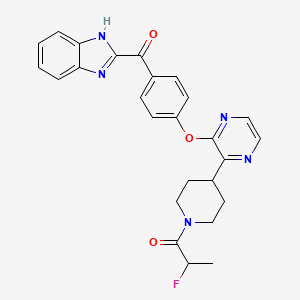

C26H24FN5O3 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one |

InChI |

InChI=1S/C26H24FN5O3/c1-16(27)26(34)32-14-10-17(11-15-32)22-25(29-13-12-28-22)35-19-8-6-18(7-9-19)23(33)24-30-20-4-2-3-5-21(20)31-24/h2-9,12-13,16-17H,10-11,14-15H2,1H3,(H,30,31) |

InChI Key |

NWONINZVPVTBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4)F |

Origin of Product |

United States |

Foundational & Exploratory

AMG 580: A Technical Guide on its Mechanism of Action in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a potent and selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1][2] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and Huntington's disease.[1][2] By inhibiting PDE10A, AMG 580 modulates intracellular signaling cascades that are crucial for neuronal function, offering a promising therapeutic avenue for these debilitating conditions. This technical guide provides an in-depth overview of the core mechanism of action of AMG 580, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: PDE10A Inhibition

The primary mechanism of action of AMG 580 is the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of two critical second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking the activity of PDE10A, AMG 580 leads to an accumulation of both cAMP and cGMP within the striatal medium spiny neurons. This elevation in second messenger levels, in turn, modulates the activity of downstream signaling pathways, most notably those regulated by dopamine D1 and D2 receptors. This dual action is believed to be central to the therapeutic potential of PDE10A inhibitors in psychiatric and neurological disorders.

Quantitative Data

The following tables summarize the available quantitative data for AMG 580, highlighting its potency and selectivity for PDE10A.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.13 nM | Not Specified | In vitro PDE10A enzyme inhibition assay | --INVALID-LINK-- |

| KD | 71.9 pM | Baboon | In vitro radioligand binding assay | --INVALID-LINK-- |

Table 1: In Vitro Potency and Affinity of AMG 580 for PDE10A

| PDE Isoform | Inhibition | Concentration | Reference |

| Other PDEs | No significant inhibition | Up to 30 µM | --INVALID-LINK-- |

Table 2: Selectivity of AMG 580

Signaling Pathways

The inhibition of PDE10A by AMG 580 has a significant impact on the signaling pathways within striatal medium spiny neurons. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: AMG 580 inhibits PDE10A, increasing cAMP levels and modulating dopamine signaling.

Caption: Workflow for preclinical evaluation of a PDE10A inhibitor like AMG 580.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing AMG 580 are not extensively available in the public domain, as much of the research has focused on its utility as a PET imaging agent. However, based on standard methodologies for characterizing PDE10A inhibitors, the following protocols would be key in a comprehensive evaluation.

In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 580 against PDE10A.

Methodology:

-

Reagents and Materials: Recombinant human PDE10A enzyme, a fluorescently labeled cAMP or cGMP substrate, assay buffer, and a multi-well plate.

-

Procedure:

-

A dilution series of AMG 580 is prepared in the assay buffer.

-

The recombinant PDE10A enzyme is incubated with varying concentrations of AMG 580.

-

The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition at each concentration of AMG 580 is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

Objective: To determine the binding affinity (KD) of AMG 580 for the PDE10A enzyme.

Methodology:

-

Reagents and Materials: Membranes from cells expressing PDE10A, radiolabeled AMG 580 (e.g., [3H]AMG 580), binding buffer, and a filter-based harvesting system.

-

Procedure:

-

A fixed concentration of radiolabeled AMG 580 is incubated with the PDE10A-expressing membranes in the presence of increasing concentrations of unlabeled AMG 580 (competition binding).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The KD is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

Animal Models of Psychosis

Objective: To evaluate the in vivo efficacy of AMG 580 in animal models relevant to schizophrenia.

1. PCP-Induced Hyperlocomotion Model:

-

Animal Model: Male rats or mice.

-

Procedure:

-

Animals are habituated to the testing environment (e.g., an open-field arena).

-

A baseline locomotor activity is recorded.

-

Animals are pre-treated with various doses of AMG 580 or a vehicle control.

-

Psychosis-like behavior is induced by the administration of a psychostimulant such as phencyclidine (PCP).

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration post-PCP administration.

-

-

Data Analysis: The effect of AMG 580 on PCP-induced hyperlocomotion is analyzed by comparing the activity levels of the AMG 580-treated groups to the vehicle-treated control group.

2. Conditioned Avoidance Response (CAR) Model:

-

Animal Model: Male rats.

-

Procedure:

-

Animals are trained in a shuttle box to avoid a mild footshock (unconditioned stimulus) by responding to a preceding conditioned stimulus (e.g., a light or tone).

-

Once the animals have acquired the avoidance response, they are treated with different doses of AMG 580 or a vehicle.

-

The number of successful avoidance responses is recorded during a test session.

-

-

Data Analysis: The percentage of avoidance failures is calculated for each treatment group and compared to the vehicle control to assess the antipsychotic-like potential of AMG 580.

Conclusion

AMG 580 is a highly potent and selective PDE10A inhibitor with a clear mechanism of action centered on the modulation of cAMP and cGMP signaling within the striatum. This mechanism holds significant therapeutic promise for CNS disorders such as schizophrenia and Huntington's disease, where striatal dysfunction is a core pathological feature. While the publicly available data on the preclinical efficacy of AMG 580 as a therapeutic agent is limited, its well-characterized properties as a PDE10A antagonist provide a strong rationale for its further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of AMG 580 and other novel PDE10A inhibitors in the drug development pipeline.

References

- 1. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting α6GABAA receptors as a novel therapy for schizophrenia: A proof-of-concept preclinical study using various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PDE10A in Schizophrenia: A Technical Guide for Researchers

An In-depth Examination of a Promising Target and Its Complex Clinical Translation

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. For decades, the primary therapeutic strategy has centered on the modulation of dopamine D2 receptors. However, the limitations of current antipsychotics, including incomplete efficacy and significant side effects, have driven the search for novel therapeutic targets. One of the most compelling of these has been Phosphodiesterase 10A (PDE10A).

PDE10A is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in intracellular signaling.[1] Its high and nearly exclusive expression in the medium spiny neurons (MSNs) of the striatum places it at a critical junction for integrating cortical and dopaminergic signals, which are known to be disrupted in schizophrenia.[2][3][4] This guide provides a comprehensive technical overview of the role of PDE10A in schizophrenia, from its fundamental role in signaling pathways to the preclinical evidence that fueled its development as a therapeutic target and the clinical trial results that have prompted a re-evaluation of its potential.

Molecular Function and Signaling Pathways

PDE10A is a key regulator of signal transduction in the basal ganglia, a brain region integral to motor control, cognition, and emotional processing.[5][6] Its function is intrinsically linked to the dopamine-sensitive direct and indirect pathways of the striatum.

-

Striatal Expression: PDE10A is highly expressed in both D1 receptor-expressing MSNs of the "direct" pathway (striatonigral) and D2 receptor-expressing MSNs of the "indirect" pathway (striatopallidal).[3]

-

Cyclic Nucleotide Regulation: The enzyme controls the magnitude and duration of cAMP and cGMP signaling.[7][8] By degrading these second messengers, PDE10A terminates the downstream signaling cascades initiated by neurotransmitters, particularly dopamine.[3][9]

-

Modulation of Dopamine Pathways: In the direct pathway, D1 receptor activation stimulates cAMP production. In the indirect pathway, D2 receptor activation inhibits it.[3] By degrading cAMP, PDE10A acts as a brake on this signaling. Therefore, inhibiting PDE10A is hypothesized to have a dual effect:

-

Potentiate D1 Signaling: Increasing cAMP levels in direct pathway MSNs, which may be beneficial for the negative and cognitive symptoms of schizophrenia.[6][8]

-

Counteract D2 Signaling: Increasing cAMP in indirect pathway MSNs, effectively opposing the inhibitory effect of D2 receptor activation. This action mimics the proposed mechanism of current D2 antagonist antipsychotics.[6][10][11]

-

This unique mechanism suggested that PDE10A inhibitors could offer broad-spectrum efficacy against positive, negative, and cognitive symptoms.[5][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]

AMG 580: A Novel PET Tracer for Neuroimaging of Phosphodiesterase 10A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AMG 580 is a novel, selective, and potent small-molecule antagonist of Phosphodiesterase 10A (PDE10A) developed as a positron emission tomography (PET) tracer for in vivo neuroimaging.[1] PDE10A is an enzyme primarily expressed in the striatum of the brain and is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in neurotransmission.[2] Inhibition of PDE10A has been identified as a promising therapeutic target for various neuropsychiatric disorders, including schizophrenia and Huntington's disease.[1][2] This technical guide provides a comprehensive overview of AMG 580, including its mechanism of action, preclinical and clinical data, experimental protocols, and its application in drug development.

Mechanism of Action

AMG 580 functions as a high-affinity antagonist for PDE10A.[1] Its utility as a PET tracer stems from its ability to be radiolabeled, typically with Fluorine-18 ([¹⁸F]), allowing for the non-invasive quantification and visualization of PDE10A distribution and density in the brain. By binding to PDE10A, [¹⁸F]AMG 580 enables the measurement of target engagement by therapeutic PDE10A inhibitors, providing a critical tool for dose selection and confirming proof of concept in clinical studies.[3] The tracer's favorable pharmacokinetic properties, including good brain penetration and a slower washout rate compared to earlier generation tracers, result in a high binding potential (BPND), which is a key measure of specific tracer binding to its target.[3]

Below is a simplified representation of the signaling pathway involving PDE10A.

Caption: Simplified signaling pathway of PDE10A in a postsynaptic neuron.

Quantitative Data Summary

The following tables summarize the key quantitative data for AMG 580 from preclinical studies.

Table 1: In Vitro Binding Affinity of AMG 580

| Species | Tissue | Radioligand | K D (pM) |

| Baboon | Brain | [³H]AMG 580 | 71.9 |

K D: Dissociation constant, a measure of binding affinity.

Table 2: In Vivo PET Imaging Parameters for [¹⁸F]AMG 580 in Non-Human Primates

| Species | Brain Region | Analysis Method | BP ND |

| Rhesus Monkey | Putamen | 2TC | 3.38 |

| Rhesus Monkey | Caudate | 2TC | 2.34 |

| Rhesus Monkey | Putamen | Logan | 3.16 |

| Rhesus Monkey | Caudate | Logan | 2.34 |

| Rhesus Monkey | Putamen | SRTM | 2.92 |

| Rhesus Monkey | Caudate | SRTM | 2.01 |

| Baboon | Striatum | SRTM | 3.1 |

BP ND: Non-displaceable binding potential, an indicator of specific tracer binding in vivo. 2TC: Two-tissue compartment model. Logan: Logan graphical analysis. SRTM: Simplified reference tissue model.

Table 3: In Vivo K D Estimation for [¹⁸F]AMG 580

| Species | K D (nM) |

| Baboon | ~0.44 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Radiosynthesis of [¹⁸F]AMG 580

The radiosynthesis of [¹⁸F]AMG 580 is typically achieved through a one-step ¹⁸F-fluorination procedure.[2] This involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. The reaction conditions can sometimes cause racemization of the stereocenter, which needs to be carefully monitored and controlled.[3]

In Vitro Binding Assays

The binding affinity and specificity of AMG 580 were determined using in vitro assays with [³H]AMG 580 and baboon brain tissues.[2] These experiments typically involve incubating radiolabeled AMG 580 with brain homogenates or slices and then measuring the amount of bound tracer. Competition assays with unlabeled AMG 580 or other PDE10A inhibitors are used to determine specificity and affinity (K D).[1][2]

Non-Human Primate PET Imaging

Dynamic brain PET scans are performed in non-human primates (rhesus monkeys and baboons) to evaluate the in vivo characteristics of [¹⁸F]AMG 580.[2][4]

Workflow for a Typical NHP PET Imaging Study:

Caption: Experimental workflow for a non-human primate PET imaging study with [¹⁸F]AMG 580.

Key Steps in the Protocol:

-

Animal Preparation: Non-human primates are anesthetized and positioned in the PET scanner.

-

Tracer Administration: A mean activity of 121 ± 18 MBq of [¹⁸F]AMG 580 is administered intravenously.[2]

-

Dynamic Scanning: A dynamic PET scan is acquired over a period of up to 180 minutes.[4]

-

Image Analysis:

-

Regions-of-interest (ROIs) are defined on individual's co-registered MRI images and transferred to the PET images.[2]

-

Data are analyzed using various kinetic models, including the two-tissue compartment model (2TC), Logan graphical analysis, and the simplified reference tissue model (SRTM), to estimate the binding potential (BPND).[2]

-

-

Specificity Confirmation: To demonstrate PDE10A specificity, blocking studies are performed by pre-treating the animals with a PDE10A inhibitor or unlabeled AMG 580.[2][4] A dose-dependent decrease in BPND confirms target-specific binding.[4]

Applications in Drug Development

AMG 580 serves as a critical biomarker in the development of novel PDE10A inhibitors. Its primary applications include:

-

Target Engagement: PET imaging with [¹⁸F]AMG 580 provides direct in vivo evidence of target engagement by therapeutic candidates.[3]

-

Dose Selection: By quantifying the occupancy of PDE10A by a drug candidate at different doses, [¹⁸F]AMG 580 PET studies can help in the selection of appropriate doses for clinical trials.

-

Proof of Concept: Demonstrating that a drug candidate reaches and binds to its intended target in the brain is a crucial proof-of-concept step in CNS drug development.[3]

-

Patient Stratification: In the future, [¹⁸F]AMG 580 PET could potentially be used to stratify patient populations based on their baseline PDE10A expression levels.

The relationship between tracer administration, drug intervention, and the resulting imaging data is illustrated below.

Caption: Logical workflow for utilizing [¹⁸F]AMG 580 in a drug development context.

Conclusion

[¹⁸F]AMG 580 is a potent and selective PET tracer for the in vivo imaging of PDE10A in the brain.[2] Its excellent specific striatal binding in non-human primates and favorable pharmacokinetic profile make it a valuable tool for neuroscience research and the clinical development of PDE10A-targeting therapeutics.[2][4] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate [¹⁸F]AMG 580 into their studies, ultimately accelerating the development of novel treatments for neuropsychiatric disorders. Further evaluation in humans is warranted to fully establish its clinical utility.[2]

References

- 1. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Characterization of AMG 580 Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characterization of AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the binding properties and mechanism of action of this novel small molecule inhibitor.

Introduction

AMG 580, with the chemical name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, has been identified as a high-affinity antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain, particularly in regions associated with psychiatric and neurologic disorders.[2] This document summarizes the key quantitative binding data for AMG 580, details the likely experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

It is important to note that the "AMG" designation is used for multiple compounds in preclinical and clinical development. This guide focuses specifically on the PDE10A antagonist AMG 580.

Quantitative Binding Data

The preclinical evaluation of AMG 580 has established its high-affinity and selective binding to the PDE10A enzyme. The following tables summarize the key quantitative data obtained from in vitro studies.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.13 nM | Not Specified | Biochemical Assay | [3] |

| Kd (in vitro) | 71.9 pM | Baboon | Radioligand Binding Assay | [4][5] |

| Kd (in vivo) | ~0.44 nM | Baboon | PET Imaging | [4] |

Table 1: Binding Affinity of AMG 580 for PDE10A

| PDE Isoform | Selectivity | Reference |

| Other PDEs | Highly Selective (no significant inhibition up to 30 µM) | [3] |

Table 2: Selectivity of AMG 580

Signaling Pathway and Mechanism of Action

AMG 580 exerts its pharmacological effect by inhibiting the enzymatic activity of PDE10A. PDE10A is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, AMG 580 leads to an accumulation of cAMP and cGMP in neuronal cells, thereby modulating downstream signaling pathways.

Caption: AMG 580 inhibits PDE10A, increasing cAMP levels and downstream signaling.

Experimental Protocols

The following sections describe the likely methodologies for the key experiments used in the preclinical characterization of AMG 580's binding.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the affinity of a ligand for its receptor.[6] For AMG 580, a tritiated version, [3H]AMG 580, was used to determine its binding affinity to PDE10A in brain tissue homogenates.[6]

Objective: To determine the equilibrium dissociation constant (Kd) of AMG 580 for PDE10A.

Materials:

-

[3H]AMG 580

-

Unlabeled AMG 580 (for determining non-specific binding)

-

Brain tissue homogenates (e.g., from rat, baboon, or human striatum)

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize brain tissue rich in PDE10A (e.g., striatum) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed amount of the membrane preparation with increasing concentrations of [3H]AMG 580.

-

Total and Non-specific Binding: For each concentration of [3H]AMG 580, set up parallel reactions. "Total binding" wells contain only the radioligand and membranes. "Non-specific binding" wells contain the radioligand, membranes, and a high concentration of unlabeled AMG 580 to saturate the specific binding sites.

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of [3H]AMG 580 and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[2] While specific kon and koff values for AMG 580 are not publicly available, SPR was employed in its development to assess binding kinetics.[2]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the equilibrium dissociation constant (Kd), for the binding of AMG 580 to PDE10A.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified PDE10A protein

-

AMG 580

-

Running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Protocol:

-

Immobilization: Covalently immobilize the purified PDE10A protein onto the surface of the sensor chip.

-

Analyte Preparation: Prepare a series of concentrations of AMG 580 in the running buffer.

-

Association: Inject the different concentrations of AMG 580 over the sensor chip surface and monitor the change in the SPR signal in real-time as the analyte binds to the immobilized PDE10A.

-

Dissociation: After the association phase, switch to flowing only the running buffer over the chip and monitor the decrease in the SPR signal as AMG 580 dissociates from PDE10A.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants. The Kd can then be calculated as koff/kon.

Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The preclinical data for AMG 580 demonstrate that it is a highly potent and selective inhibitor of PDE10A with sub-nanomolar affinity. The characterization of its binding properties through techniques such as radioligand binding assays and surface plasmon resonance provides a strong foundation for its further development as a therapeutic agent for central nervous system disorders. The detailed methodologies and visualized pathways in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Selectivity and Affinity of AMG 580 for PDE10A

This technical guide provides a comprehensive overview of the selectivity and affinity of AMG 580, a potent and selective small-molecule inhibitor of phosphodiesterase 10A (PDE10A). The information presented herein is curated for professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the molecular characteristics and experimental validation of this compound.

Introduction to AMG 580 and PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in signal transduction within the central nervous system by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, key components of the basal ganglia circuits implicated in motor control, cognition, and reward.[1][2] By modulating cyclic nucleotide levels, PDE10A influences the signaling of dopamine D1 and D2 receptors, making it a significant therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[3][4][5][6]

AMG 580, identified as 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a novel and selective small-molecule inhibitor of PDE10A.[4] It has been developed and characterized as a high-affinity ligand suitable for use as a Positron Emission Tomography (PET) tracer to measure PDE10A target occupancy in the brain.[4][7] Its high potency and selectivity are critical attributes for a tool compound and potential therapeutic agent.

Quantitative Data: Affinity and Potency

The affinity and potency of AMG 580 for PDE10A have been rigorously determined through various in vitro assays. The compound demonstrates sub-nanomolar affinity and is highly potent in inhibiting PDE10A enzymatic activity.

| Parameter | Species/Tissue | Value | Method |

| IC50 | Recombinant Human PDE10A | 0.13 nM | In vitro biochemical assay[8] |

| Kd (in vitro) | Baboon Brain Tissue | 71.9 pM | Radioligand binding assay with [3H]AMG 580[9] |

| Kd (in vivo) | Baboon | ~0.44 nM | PET imaging with [18F]AMG 580[9] |

Table 1: Affinity and Potency of AMG 580 for PDE10A.

Quantitative Data: Selectivity Profile

A critical characteristic of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. AMG 580 has demonstrated exceptional selectivity for PDE10A over other phosphodiesterase (PDE) family members. This high degree of selectivity minimizes the potential for off-target effects.

| PDE Isoform | Inhibition |

| PDE10A | IC50 = 0.13 nM |

| Other PDEs (1-9, 11) | No significant inhibition up to 30 µM[8][9] |

Table 2: Selectivity of AMG 580 against a panel of PDE isoforms.

Experimental Protocols

The following sections detail the methodologies employed to characterize the affinity and selectivity of AMG 580.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory potency (IC50) of AMG 580 by measuring its effect on PDE10A's enzymatic activity.

-

Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE10A, it no longer binds to a specific binding agent, leading to a decrease in fluorescence polarization.[10][11]

-

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

PDE Assay Buffer

-

Binding Agent (specific for the assay kit)

-

AMG 580 (or other test inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

-

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of AMG 580 in PDE Assay Buffer. Dilute the PDE10A enzyme and FAM-cAMP substrate to their optimal working concentrations in the same buffer.

-

Assay Procedure: a. To the wells of a 96-well plate, add the FAM-cAMP substrate solution. b. Add the various concentrations of AMG 580 or vehicle control. c. Initiate the enzymatic reaction by adding the diluted PDE10A enzyme. d. Incubate the plate at room temperature for a specified duration (e.g., 60 minutes), allowing the enzyme reaction to proceed.[10] e. Terminate the reaction by adding the binding agent.[10]

-

Data Analysis: a. Measure the fluorescence polarization using a microplate reader. b. Calculate the percentage of inhibition for each concentration of AMG 580 relative to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of AMG 580 to PDE10A in native tissue.

-

Principle: The assay measures the specific binding of a radiolabeled form of AMG 580 ([3H]AMG 580) to its target in tissue homogenates. The affinity is determined by saturation analysis.

-

Materials:

-

[3H]AMG 580

-

Striatal tissue homogenates (from rat, baboon, or human)[4]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled AMG 580 or another potent PDE10A inhibitor (for determining non-specific binding)

-

96-well filter plates (e.g., GF/C)

-

Scintillation counter or plate reader (e.g., Packard TopCount)[9]

-

-

Methodology:

-

Assay Setup: a. Prepare serial dilutions of [3H]AMG 580 in binding buffer. b. For each concentration, prepare triplicate wells for total binding and triplicate wells for non-specific binding. c. To the non-specific binding wells, add a high concentration of unlabeled PDE10A inhibitor (e.g., 10 µM) to saturate the target sites.

-

Incubation: a. Add the striatal homogenates to all wells. b. Incubate the plates for 1 hour at room temperature to allow the binding to reach equilibrium.[9]

-

Filtration and Washing: a. Rapidly filter the contents of the wells through the filter plates to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

-

Data Analysis: a. Dry the filter plates and measure the radioactivity in each well using a scintillation counter. b. Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. c. Perform Scatchard analysis or fit the specific binding data to a one-site saturation binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[9]

-

Visualizations: Pathways and Workflows

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in modulating dopamine receptor signaling cascades within a medium spiny neuron. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby potentiating D1 receptor-mediated signaling and counteracting D2 receptor-mediated inhibition.

Caption: PDE10A signaling cascade in a medium spiny neuron.

Experimental Workflow for AMG 580 Characterization

This diagram outlines the logical progression of experiments used to validate the selectivity and affinity of a PDE10A inhibitor like AMG 580, from initial screening to in vivo target engagement studies.

Caption: Workflow for characterizing a novel PDE10A inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Understanding Target Engagement with AMG 580: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed as a positron emission tomography (PET) tracer to quantitatively assess target engagement of therapeutic PDE10A inhibitors in the central nervous system.[1][2] Understanding the binding characteristics and mechanism of action of AMG 580 is crucial for its application in clinical drug development to aid in dose selection and confirm target coverage.[1]

Core Data Presentation

The following tables summarize the key quantitative data for AMG 580, facilitating a clear comparison of its binding affinity and selectivity across different experimental conditions and species.

Table 1: In Vitro Binding Affinity and Potency of AMG 580

| Parameter | Value | Species/System | Reference |

| IC50 | 0.13 nM | In Vitro Biochemical Assay | [3] |

| KD | 71.9 pM | In Vitro Radioligand Binding Assay (Baboon Brain Tissues) | [4] |

Table 2: In Vivo Binding Affinity of AMG 580

| Parameter | Value | Species | Reference |

| KD | ~0.44 nM | Baboon (PET Imaging) | [4] |

Table 3: Selectivity of AMG 580 for PDE10A

| PDE Isoform | Inhibition | Concentration | Reference |

| Other PDEs | No significant inhibition | Up to 30 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the target engagement data for AMG 580.

Radioligand Binding Assay

This protocol outlines the procedure for determining the in vitro binding affinity of AMG 580 using [3H]AMG 580.

Objective: To determine the dissociation constant (KD) of AMG 580 for PDE10A in brain tissue homogenates.

Materials:

-

[3H]AMG 580 (Radioligand)

-

Unlabeled AMG 580 (Competitor)

-

Striatal homogenates from rat, baboon, or human brain tissue[1]

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[5]

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI)[5]

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize frozen striatal tissue in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Repeat the wash step. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[5]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane homogenate (50-120 µg protein)[5]

-

50 µL of [3H]AMG 580 at a concentration at or below its KD value.[6]

-

50 µL of either assay buffer (for total binding) or a saturating concentration of unlabeled AMG 580 (for non-specific binding). For competition assays, add varying concentrations of the competing compound.[5]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

-

Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[5]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of [3H]AMG 580 and fit the data using non-linear regression to determine KD and Bmax. For competition assays, calculate Ki values from IC50 values.[5]

Positron Emission Tomography (PET) Imaging

This protocol provides a general workflow for in vivo target engagement studies using [18F]AMG 580 in non-human primates.

Objective: To determine the in vivo binding potential (BPND) and dissociation constant (KD) of AMG 580 for PDE10A in the brain.

Materials:

-

[18F]AMG 580 (Radiotracer)

-

Unlabeled AMG 580 or another PDE10A inhibitor (for blocking studies)[4]

-

Non-human primate subjects (e.g., Rhesus macaque, baboon)[4]

-

PET/CT or PET/MR scanner

-

Arterial blood sampler

-

Metabolite analysis equipment

Procedure:

-

Radiotracer Administration: Anesthetize the subject and position it in the PET scanner. Administer a bolus injection of [18F]AMG 580 intravenously.[4]

-

Dynamic PET Scan: Acquire dynamic PET data for a duration of 90-120 minutes.[4]

-

Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of [18F]AMG 580 in plasma and determine the metabolite-corrected arterial input function.[4]

-

Image Analysis:

-

Reconstruct the dynamic PET images.

-

Co-register the PET images with an anatomical MRI of the subject's brain.

-

Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with low PDE10A expression (e.g., cerebellum).[4]

-

-

Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic models (e.g., two-tissue compartment model, Logan graphical analysis, or simplified reference tissue model) to estimate the binding potential (BPND).[4]

-

Blocking Studies: To determine the specificity of the signal and to estimate the in vivo KD, perform additional PET scans after pre-treatment with varying doses of unlabeled AMG 580 or another PDE10A inhibitor. A dose-dependent decrease in BPND demonstrates specific binding.[4]

-

Scatchard Analysis: Estimate the in vivo KD by performing a Scatchard analysis on data from high and low affinity PET scans.[4]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to AMG 580 and its target, PDE10A.

References

- 1. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. revvity.com [revvity.com]

The Therapeutic Potential of Targeting PDE10A with Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 10A (PDE10A) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. This enzyme is highly expressed in the medium spiny neurons of the striatum, where it plays a critical role in modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are central to intracellular signal transduction. The development of potent and selective PDE10A inhibitors, coupled with advanced imaging techniques such as Positron Emission Tomography (PET), has provided an unprecedented opportunity to investigate the therapeutic potential of targeting this enzyme and to visualize its engagement in the living human brain. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with targeting PDE10A, with a focus on the synergistic role of molecular imaging in drug development.

The Role of PDE10A in CNS Disorders

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP.[1] Its high concentration in the striatum, a key node in motor and cognitive control, positions it as a crucial regulator of dopamine signaling.[2] In striatal neurons, PDE10A inhibition leads to an increase in cAMP and cGMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[3] This modulation can potentiate signaling through the D1 receptor--expressing direct pathway and attenuate signaling through the D2 receptor-expressing indirect pathway of the basal ganglia.[2][4]

Dysregulation of these pathways is implicated in the pathophysiology of several CNS disorders. In schizophrenia, for instance, hyperactivity of the indirect pathway is thought to contribute to positive symptoms, and PDE10A inhibitors are being investigated for their potential to restore balance.[2][5] In Huntington's disease, a progressive neurodegenerative disorder characterized by the loss of medium spiny neurons, PDE10A levels are significantly reduced, and imaging this reduction can serve as a biomarker for disease progression.[6] Similarly, alterations in PDE10A expression have been observed in Parkinson's disease.[7]

Quantitative Data on PDE10A Inhibitors and PET Radioligands

The development of small molecule inhibitors and PET radioligands targeting PDE10A has been a major focus of research. The following tables summarize key quantitative data for a selection of these compounds, providing a basis for comparison of their properties.

Table 1: In Vitro Potency and Selectivity of Selected PDE10A Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |

| MP-10 (PF-02545920) | PDE10A | 0.18 | - | >100-fold vs other PDEs | [8] |

| TAK-063 | PDE10A2 | 0.30 | - | >15,000-fold vs other PDEs | [5] |

| MK-8189 | PDE10A | - | 0.029 | >500,000-fold vs other PDEs | [9] |

| CPL500036 | PDE10A | 1 | - | High | [1] |

| PQ-10 | PDE10A (cGMP) | 0.005 µM | - | High | [10] |

| PQ-10 | PDE10A (cAMP) | 0.013 µM | - | High | [10] |

| TP-10 | PDE10A | 0.3 | - | High | [1] |

| BMS-843496 | PDE10A | - | 0.15 | >100-fold vs other PDEs | [11] |

Table 2: Properties of Selected PDE10A PET Radioligands

| Radioligand | Target Affinity (Kd, nM) | Brain Uptake | Key Findings | Reference |

| [11C]MP-10 | High | Rapid entry, slower kinetics in primates | Striatum > Diencephalon > Cortex/Cerebellum signal distribution.[1] | [1][12] |

| [18F]MNI-659 | High | High retention in basal ganglia | Useful biomarker for tracking Huntington's disease progression.[8] | [8] |

| [18F]JNJ42259152 | High | Safe and selective with appropriate kinetics for clinical use | Significant reduction in PDE10A levels observed in Huntington's disease patients.[6] | [6] |

| [11C]IMA107 | High | Favorable tissue kinetics | Used to evaluate PDE10A alterations in Parkinson's disease. | [6] |

| [18F]TZ19106B | High | Higher striatal uptake and retention than [18F]TZ8110 | Promising candidate for in vivo imaging and target engagement studies.[13] | [13] |

| [18F]TZ8110 | High | Good target-to-nontarget ratio | Lower striatal retention compared to [18F]TZ19106B.[13] | [13] |

| [11C]Lu AE92686 | High | - | Showed decreased binding in patients with schizophrenia. | [6] |

Experimental Protocols

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the in vitro potency (IC50) of a PDE10A inhibitor.

Materials:

-

Recombinant human PDE10A enzyme

-

FAM-labeled cAMP or cGMP substrate

-

PDE Assay Buffer

-

Binding Agent

-

Test compounds (inhibitors)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the PDE10A enzyme to the working concentration in PDE Assay Buffer.

-

Reaction Setup: Add the diluted test compounds or vehicle control to the wells of the 384-well plate.

-

Initiate Reaction: Add the diluted PDE10A enzyme to each well, except for the "no enzyme" control wells.

-

Substrate Addition: Add the FAM-labeled cAMP or cGMP substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop Reaction and Binding: Add the Binding Agent to all wells to stop the reaction and bind to the fluorescently labeled product.

-

Read Plate: Read the fluorescence polarization on a plate reader equipped for FP measurements.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Radiosynthesis of [11C]MP-10

This protocol provides a general overview of the radiosynthesis of the PET tracer [11C]MP-10.

Materials:

-

Desmethyl precursor of MP-10

-

[11C]Methyl iodide ([11C]CH3I)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

HPLC system with a semi-preparative C18 column

-

Solid-phase extraction (SPE) cartridge for formulation

Procedure:

-

[11C]Methyl Iodide Production: [11C]CH3I is produced from cyclotron-produced [11C]CO2 via the gas-phase or "wet" method.

-

Radiolabeling Reaction: The desmethyl precursor is dissolved in DMF, and NaH is added as a base. [11C]CH3I is then bubbled through the solution at 0°C. The reaction vessel is sealed and heated to 85°C for 5 minutes.[13]

-

Purification: The reaction mixture is purified by semi-preparative HPLC to isolate [11C]MP-10 from unreacted precursor and byproducts.

-

Formulation: The collected HPLC fraction containing [11C]MP-10 is reformulated into a sterile, injectable solution using an SPE cartridge. This involves trapping the radiotracer on the cartridge, washing with sterile water, and eluting with ethanol, followed by dilution with sterile saline.

-

Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

Clinical PET Imaging Protocol with a PDE10A Radioligand

This protocol outlines the general steps for performing a clinical PET scan to quantify PDE10A in the human brain.

Patient Preparation:

-

Patients should fast for at least 4-6 hours prior to the scan.

-

A comfortable and quiet environment should be maintained during the uptake phase to minimize patient anxiety and movement.

-

An intravenous catheter is placed for radiotracer injection and potentially for blood sampling.

PET Scan Procedure:

-

Transmission Scan: A transmission scan (using a CT or radioactive source) is performed for attenuation correction of the PET data.

-

Radiotracer Injection: A bolus injection of the PDE10A radioligand (e.g., [18F]JNJ42259152) is administered intravenously.

-

Dynamic PET Acquisition: Dynamic PET data are acquired for 90-120 minutes immediately following the injection. This allows for the measurement of the time course of the radiotracer in different brain regions.

-

Arterial Blood Sampling (optional): In some studies, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, which is used as an input function for kinetic modeling.

-

Image Reconstruction: The PET data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and radioactive decay.

Data Analysis:

-

Image Co-registration: The PET images are co-registered with the patient's anatomical MRI scan to accurately delineate brain regions of interest (ROIs), such as the striatum, caudate, putamen, and cerebellum.

-

Time-Activity Curves (TACs): TACs are generated for each ROI by plotting the radioactivity concentration in the region over time.

-

Kinetic Modeling: The TACs are analyzed using pharmacokinetic models (e.g., the simplified reference tissue model or a two-tissue compartment model) to estimate the binding potential (BPND), which is a measure of the density of available PDE10A.[13] The cerebellum is often used as a reference region due to its low PDE10A expression.

Visualizing Pathways and Workflows

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in the cAMP/PKA signaling cascade within a medium spiny neuron.

Preclinical Development Workflow for a PDE10A Inhibitor

This diagram outlines the typical preclinical development pipeline for a novel PDE10A inhibitor.

PET Imaging Experimental Workflow

The following diagram illustrates the key steps in a typical preclinical or clinical PET imaging study targeting PDE10A.

Conclusion

The targeting of PDE10A represents a promising avenue for the development of novel therapeutics for a range of debilitating CNS disorders. The synergy between medicinal chemistry efforts to develop potent and selective inhibitors and the application of advanced molecular imaging techniques, particularly PET, provides a powerful paradigm for modern drug development. PET imaging not only allows for the non-invasive quantification of PDE10A in the brain but also enables the direct assessment of target engagement by therapeutic candidates in living subjects. This capability is invaluable for establishing dose-occupancy relationships, guiding dose selection for clinical trials, and providing early evidence of a drug's biological effect. The continued development of novel PDE10A inhibitors and the refinement of imaging methodologies will undoubtedly accelerate the translation of this promising therapeutic strategy from the laboratory to the clinic, offering new hope for patients with these challenging neurological and psychiatric conditions.

References

- 1. Radiosynthesis and in vivo evaluation of [(11)C]MP-10 as a positron emission tomography radioligand for phosphodiesterase 10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. visualize decision tree in python with graphviz [dataaspirant.com]

- 4. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]

- 5. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. codementor.io [codementor.io]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high quality, industrial data set for binding affinity prediction: performance comparison in different early drug discovery scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and non-human primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and nonhuman primate brain - PMC [pmc.ncbi.nlm.nih.gov]

AMG 580: A Technical Guide for Investigating Huntington's Disease Pathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. A key area of research in HD focuses on the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in these vulnerable neurons and plays a crucial role in regulating cyclic nucleotide signaling pathways vital for neuronal health. AMG 580, a novel and potent small-molecule antagonist of PDE10A, has emerged as a valuable tool for studying HD pathology. This technical guide provides an in-depth overview of AMG 580, its mechanism of action, and its application as a research tool, particularly as a positron emission tomography (PET) tracer for target engagement studies.

Core Compound Data: AMG 580

AMG 580, with the chemical name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a highly selective inhibitor of PDE10A.[1] Its potent affinity for PDE10A across multiple species makes it an ideal candidate for preclinical research aimed at understanding the role of this enzyme in neurological disorders like Huntington's disease.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity and potency of AMG 580 for PDE10A.

| Parameter | Species | Value | Reference |

| IC50 | Human | 0.13 nM | [2] |

| Kd | Baboon (in vitro) | 71.9 pM | [3] |

| Kd | Baboon (in vivo estimate) | ~0.44 nM | [3] |

Mechanism of Action: PDE10A Inhibition

AMG 580 exerts its effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling. By inhibiting PDE10A, AMG 580 increases the intracellular levels of cAMP and cGMP. This elevation in cyclic nucleotides activates downstream signaling cascades, including the cAMP response element-binding protein (CREB) pathway, which is essential for neuronal survival and plasticity. The activation of CREB can lead to the increased expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), which is known to be deficient in Huntington's disease.

Caption: PDE10A signaling pathway and the inhibitory action of AMG 580.

Experimental Protocols

The following are detailed methodologies for key experiments involving AMG 580, based on published literature.

In Vitro Radioligand Binding Assay with [³H]AMG 580

This protocol is for determining the binding affinity of AMG 580 to PDE10A in striatal tissue homogenates.

1. Materials:

-

[³H]AMG 580 (Radioligand)

-

Unlabeled AMG 580 (for determining non-specific binding)

-

Striatal tissue (from rat, baboon, or human)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and fluid

2. Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen striatal tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension (containing a specific amount of protein, e.g., 50-100 µg).

-

50 µL of [³H]AMG 580 at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

-

For total binding wells, add 50 µL of binding buffer.

-

For non-specific binding wells, add 50 µL of a high concentration of unlabeled AMG 580 (e.g., 10 µM).

-

For competition assays, add 50 µL of the competing compound at various concentrations.

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [³H]AMG 580 to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, from which the Ki can be calculated.

-

In Vivo PET Imaging with [¹⁸F]AMG 580 in Non-Human Primates

This protocol outlines the procedure for conducting PET imaging studies to assess PDE10A occupancy in the brain.

1. Materials:

-

[¹⁸F]AMG 580 (PET tracer)

-

Non-human primate (e.g., baboon or rhesus macaque)

-

PET/CT or PET/MR scanner

-

Anesthesia and monitoring equipment

-

Arterial line for blood sampling (optional, for full kinetic modeling)

2. Procedure:

-

Animal Preparation:

-

Fast the animal overnight before the scan.

-

Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

-

Place a catheter in a peripheral vein for tracer injection.

-

If arterial blood sampling is planned, place an arterial line.

-

Position the animal in the PET scanner with its head in the field of view.

-

-

PET Scan Acquisition:

-

Perform a transmission scan for attenuation correction.

-

Inject a bolus of [¹⁸F]AMG 580 intravenously.

-

Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

-

If applicable, collect arterial blood samples throughout the scan to measure the arterial input function.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images.

-

Co-register the PET images with an anatomical MRI scan of the same animal.

-

Define regions of interest (ROIs) on the MRI, including the striatum (high PDE10A density) and cerebellum (low PDE10A density, often used as a reference region).

-

Generate time-activity curves (TACs) for each ROI.

-

Analyze the TACs using appropriate kinetic models (e.g., simplified reference tissue model or full kinetic modeling with an arterial input function) to quantify tracer binding potential (BP_ND), which is an index of target density.

-

-

Target Occupancy Studies:

-

To determine the target occupancy of a PDE10A inhibitor, perform a baseline PET scan.

-

Administer the inhibitor and then perform a second PET scan.

-

Calculate the percentage change in BP_ND between the baseline and post-drug scans to determine the level of PDE10A occupancy.

-

Experimental Workflow for Target Engagement Studies

The following diagram illustrates the workflow for using AMG 580 in target engagement studies for novel PDE10A inhibitors.

Caption: Workflow for using AMG 580 in PDE10A inhibitor development.

Conclusion

AMG 580 is a powerful and versatile tool for researchers and drug developers in the field of Huntington's disease. Its high affinity and selectivity for PDE10A, combined with its utility as a radiotracer for PET imaging, provide a robust platform for investigating the role of this enzyme in disease pathology and for accelerating the development of novel therapeutic agents. The methodologies outlined in this guide offer a framework for leveraging AMG 580 to advance our understanding of Huntington's disease and to facilitate the discovery of new treatments.

References

- 1. Pathogenesis of Huntington’s Disease: An Emphasis on Molecular Pathways and Prevention by Natural Remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of PET Imaging with Novel Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful nuclear medicine imaging technique that provides unique insights into the physiological, biochemical, and molecular processes within the body. Unlike anatomical imaging modalities such as CT or MRI, PET visualizes and quantifies metabolic activity and function at the cellular and molecular level. This is achieved through the administration of a radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide.

The fundamental principle of PET imaging involves the detection of gamma rays produced from the annihilation of positrons emitted by the radiotracer. Once administered to a patient, typically via intravenous injection, the radiotracer distributes throughout the body and accumulates in specific tissues or organs based on its biological properties. As the radionuclide decays, it emits a positron, which travels a short distance in the tissue before colliding with an electron. This annihilation event results in the simultaneous emission of two 511-keV gamma photons that travel in nearly opposite directions. The PET scanner, which consists of a ring of detectors surrounding the patient, detects these pairs of coincident photons. By analyzing the lines of response from millions of these events, a three-dimensional image of the radiotracer distribution is reconstructed, providing a quantitative map of the targeted biological process.

The use of PET imaging is crucial in various stages of drug discovery and development, offering insights into target engagement, proof of mechanism, and the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.

The Rise of Novel PET Tracers

While [18F]Fluorodeoxyglucose ([18F]FDG) has been the cornerstone of clinical PET imaging for decades, particularly in oncology, its utility can be limited by its non-specific uptake in inflammatory processes and in certain types of cancers. This has spurred the development of novel PET tracers designed to target more specific molecular and cellular processes, offering greater diagnostic accuracy and providing valuable information for personalized medicine. These novel tracers are being developed across various fields, including oncology, cardiology, and neuroimaging, to visualize processes such as amino acid metabolism, cellular proliferation, receptor expression, and protein aggregation.

Novel Tracers in Oncology

The development of novel PET tracers in oncology aims to overcome the limitations of [18F]FDG by targeting specific hallmarks of cancer.

Prostate-Specific Membrane Antigen (PSMA) Tracers

Target: Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.

Mechanism of Action: PSMA-targeted PET tracers are small molecules that bind with high affinity and specificity to the extracellular domain of PSMA. The most widely used PSMA tracer is [68Ga]Ga-PSMA-11. Following intravenous injection, the tracer circulates in the bloodstream and accumulates at sites of PSMA expression, allowing for the visualization of primary prostate tumors, lymph node involvement, and distant metastases.

Signaling Pathway: PSMA is a glutamate carboxypeptidase, and while its precise signaling functions are still under investigation, it is known to be involved in cellular adhesion, migration, and signaling pathways that promote tumor growth and survival.

Quantitative Data:

| Tracer | Cancer Type | Mean/Median SUVmax | Reference |

| [68Ga]PSMA-11 | Primary Prostate Cancer | 12.4 | |

| [68Ga]PSMA-11 | Metastatic Prostate Cancer (Lymph Nodes) | 8.6 | |

| [68Ga]PSMA-11 | Metastatic Prostate Cancer (Bone) | 10.2 |

Experimental Protocol for [68Ga]PSMA-11 PET/CT:

-

Patient Preparation: No specific patient preparation, such as fasting, is required. Patients are encouraged to be well-hydrated.

-

Tracer Administration: A dose of 1.8-2.2 MBq/kg of [68Ga]PSMA-11 is administered intravenously.

-

Uptake Period: Imaging is typically performed 60 minutes (range 50-100 minutes) after tracer injection.

-

Image Acquisition:

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

PET acquisition is performed from the mid-thighs to the base of the skull.

-

Acquisition time is typically 2-4 minutes per bed position.

-

Logical Relationship of PSMA-Targeted Imaging:

Caption: Logical workflow of PSMA-targeted PET imaging.

[18F]Fluorothymidine ([18F]FLT)

Target: Thymidine Kinase 1 (TK1) is a key enzyme in the DNA salvage pathway, and its activity is significantly upregulated in proliferating cells.

Mechanism of Action: [18F]FLT is a thymidine analog that is taken up by cells and phosphorylated by TK1, trapping it intracellularly. The degree of [18F]FLT accumulation reflects the level of cellular proliferation.

Signaling Pathway: TK1 is a critical enzyme in the nucleotide salvage pathway, which provides the necessary building blocks for DNA replication during the S-phase of the cell cycle. Its activity is tightly regulated by the cell cycle machinery.

Quantitative Data:

| Tracer | Cancer Type | Mean/Median SUVmax | Reference |

| [18F]FLT | High-Grade Glioma | 2.5 | |

| [18F]FLT | Breast Cancer | 3.8 | |

| [18F]FLT | Lung Cancer | 4.1 |

Experimental Protocol for [18F]FLT PET/CT:

-

Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan.

-

Tracer Administration: A dose of approximately 370 MBq (10 mCi) of [18F]FLT is administered intravenously.

-

Uptake Period: Imaging is performed 60 minutes after tracer injection.

-

Image Acquisition:

-

A low-dose CT scan is performed for attenuation correction.

-

PET acquisition is performed over the area of interest or as a whole-body scan.

-

Acquisition time is typically 3-5 minutes per bed position.

-

Signaling Pathway of Cellular Proliferation Imaged by [18F]FLT:

Caption: Cellular uptake and trapping of [18F]FLT.

Fibroblast Activation Protein Inhibitors (FAPI)

Target: Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers, while its expression in normal tissues is low.

Mechanism of Action: FAPI tracers, such as [68Ga]Ga-FAPI-04, are quinoline-based molecules that bind with high affinity to the enzymatic pocket of FAP. Their accumulation in tumors reflects the extent of the desmoplastic reaction and the presence of CAFs.

Signaling Pathway: FAP is involved in extracellular matrix remodeling, which promotes tumor invasion, migration, and angiogenesis. It can cleave various substrates, influencing signaling pathways that contribute to cancer progression.

Quantitative Data:

| Tracer | Cancer Type | Mean/Median SUVmax | Reference |

| [68Ga]FAPI-04 | Breast Cancer | 12.1 | |

| [68Ga]FAPI-04 | Pancreatic Cancer | 9.8 | |

| [68Ga]FAPI-04 | Head and Neck Cancer | 13.5 |

Experimental Protocol for [68Ga]FAPI PET/CT:

-

Patient Preparation: No specific patient preparation is required.

-

Tracer Administration: A dose of 150-250 MBq of the [68Ga]FAPI tracer is administered intravenously.

-

Uptake Period: Imaging is typically performed 60 minutes after injection.

-

Image Acquisition:

-

A low-dose CT is acquired for attenuation correction and anatomical correlation.

-

Whole-body PET is performed from the vertex to the mid-thigh.

-

Acquisition time is approximately 2-3 minutes per bed position.

-

Experimental Workflow for FAPI PET Imaging:

Caption: Experimental workflow for FAPI PET imaging.

Novel Tracers in Neuroimaging

Novel PET tracers are revolutionizing the in vivo study of neurological disorders by enabling the visualization of key pathological hallmarks.

Tau Protein Tracers

Target: Aggregated tau protein, which forms neurofibrillary tangles (NFTs), is a primary pathological hallmark of Alzheimer's disease (AD) and other tauopathies.

Mechanism of Action: Tau PET tracers, such as [18F]flortaucipir (formerly AV-1451), are designed to cross the blood-brain barrier and bind specifically to the beta-sheet structures of aggregated tau fibrils. The regional distribution and density of tracer binding correlate with the known neuropathological staging of tau pathology in AD.

Signaling Pathway: In pathological conditions, tau protein becomes hyperphosphorylated and aggregates into paired helical filaments, which then form NFTs. This process disrupts normal neuronal function and is a key driver of neurodegeneration in AD.

Quantitative Data:

| Tracer | Disease | Mean/Median SUVR (vs. Cerebellar Gray) | Reference |

| [18F]flortaucipir | Alzheimer's Disease (Temporal Lobe) | 1.5 - 2.5 | |

| [18F]flortaucipir | Healthy Controls | < 1.2 |

Experimental Protocol for [18F]flortaucipir PET:

-

Patient Preparation: No specific dietary restrictions are required.

-

Tracer Administration: A single intravenous bolus of 370 MBq (10 mCi) of [18F]flortaucipir is administered.

-

Uptake Period: A dynamic or static PET scan is acquired. For static imaging, the scan is typically performed 80-100 minutes post-injection.

-

Image Acquisition:

-

A CT or MRI scan is performed for attenuation correction and co-registration.

-

PET data is acquired for 20-30 minutes.

-

Image reconstruction is performed using an iterative algorithm.

-

Logical Relationship of Tau PET Imaging in Alzheimer's Disease:

Caption: Logical flow of tau PET imaging in Alzheimer's.

Data Presentation and Quantitative Analysis

A key advantage of PET is its ability to provide quantitative measurements of radiotracer uptake, which can be used for diagnosis, staging, and monitoring treatment response.

Standardized Uptake Value (SUV)

The Standardized Uptake Value (SUV) is a semi-quantitative metric commonly used in clinical PET imaging. It normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.

Formula:

SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])

While SUV is a valuable and widely used tool, it is important to recognize its limitations. SUV can be influenced by various factors, including blood glucose levels (for [18F]FDG), uptake time, and image reconstruction parameters.

Tracer Kinetic Modeling

Tracer kinetic modeling provides a more advanced and quantitative analysis of dynamic PET data. By fitting the time-activity curves of the tracer in tissue and blood to a mathematical model, it is possible to estimate physiological parameters such as blood flow, metabolic rates, and receptor density. This approach, while more complex, offers a more accurate and detailed understanding of the biological processes being imaged.

Conclusion

The development of novel PET tracers represents a significant advancement in molecular imaging, enabling the non-invasive visualization and quantification of a wide range of biological processes with high specificity. These tracers are playing an increasingly important role in clinical diagnostics, particularly in oncology and neurology, and are invaluable tools in the drug development process. As research continues, the portfolio of available PET tracers will undoubtedly expand, further enhancing our ability to understand, diagnose, and treat complex diseases.

Methodological & Application

Application Notes and Protocols: [¹⁸F]AMG 580 Radiolabeling for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract